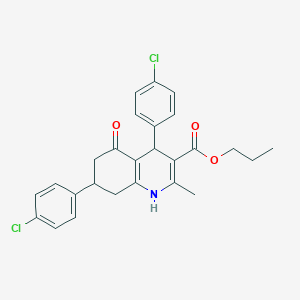![molecular formula C21H23N3O3 B4931266 2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)
2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has been synthesized for research purposes. It is commonly referred to as TBOA, and it is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a critical role in the function of the central nervous system. TBOA has been used in scientific research to investigate the role of glutamate transporters in various physiological processes.
Mécanisme D'action
TBOA inhibits glutamate transporters by binding to the substrate binding site of the transporter. This prevents glutamate from being transported out of the synaptic cleft, which leads to an accumulation of glutamate. The accumulation of glutamate can have various effects on neuronal function, depending on the specific physiological process being investigated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TBOA depend on the specific physiological process being investigated. TBOA has been used to investigate the role of glutamate transporters in various processes, including synaptic plasticity, neurodegeneration, and epilepsy. TBOA has also been used to investigate the role of glutamate transporters in non-neuronal cells, such as astrocytes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TBOA in lab experiments include its high potency and selectivity for glutamate transporters. TBOA allows researchers to investigate the effects of glutamate accumulation on various physiological processes. The limitations of using TBOA in lab experiments include its potential toxicity and the need for careful dosing to avoid nonspecific effects.
Orientations Futures
There are several future directions for research involving TBOA. One area of research is investigating the role of glutamate transporters in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is investigating the role of glutamate transporters in psychiatric disorders, such as schizophrenia and depression. Additionally, there is a need for further optimization of the synthesis of TBOA to improve the yield and purity of the final product.
Méthodes De Synthèse
The synthesis of TBOA involves several steps. The starting material is 4-tert-butylphenol, which is reacted with chloroacetyl chloride to form the intermediate, 2-(4-tert-butylphenoxy)acetamide. This intermediate is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to form the final product, 2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. The synthesis of TBOA has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
TBOA has been used extensively in scientific research to investigate the role of glutamate transporters in various physiological processes. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is critical for maintaining proper neurotransmission. TBOA inhibits glutamate transporters, which allows researchers to investigate the effects of glutamate accumulation on various physiological processes.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)16-9-11-17(12-10-16)26-14-18(25)22-13-19-23-20(24-27-19)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHIJTCAJYCLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)
![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4931229.png)
![1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4931235.png)

![(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)
![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)
![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4931282.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)

